molecular formula C20H12N6O4 B11515427 6'-amino-3'-(4-nitrophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-3'-(4-nitrophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B11515427
M. Wt: 400.3 g/mol
InChI Key: PFDFXHOUTMYPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-amino-3’-(4-nitrophenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-3’-(4-nitrophenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multi-component reaction. One common method is the four-component condensation of carbonyl compounds (such as aromatic aldehydes and heterocyclic ketones), malononitrile, β-keto esters, and hydrazine hydrate in ethanol in the presence of triethylamine as a catalyst . This reaction is known for its selectivity and efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6’-amino-3’-(4-nitrophenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines from nitro groups.

Scientific Research Applications

6’-amino-3’-(4-nitrophenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-amino-3’-(4-nitrophenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and heterocyclic molecules with comparable structures, such as:

Uniqueness

What sets 6’-amino-3’-(4-nitrophenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile apart is its specific combination of functional groups and spiro structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H12N6O4

Molecular Weight

400.3 g/mol

IUPAC Name

6'-amino-3'-(4-nitrophenyl)-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C20H12N6O4/c21-9-13-17(22)30-18-15(20(13)12-3-1-2-4-14(12)23-19(20)27)16(24-25-18)10-5-7-11(8-6-10)26(28)29/h1-8H,22H2,(H,23,27)(H,24,25)

InChI Key

PFDFXHOUTMYPBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=C(OC4=NNC(=C43)C5=CC=C(C=C5)[N+](=O)[O-])N)C#N)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.